Salidroside (Sal) is a phenylethanoid glycoside predominantly extracted from the medicinal plant Rhodiola rosea, which has been traditionally used in Asian countries for centuries. It has garnered attention due to its wide range of pharmacological effects, including neuroprotective, anti-inflammatory, and antioxidant properties. The compound has shown promise in the treatment of various conditions such as ischemic stroke (IS), gastric ulcers, and diabetic albuminuria, making it a subject of interest in the field of medical research123.
The therapeutic efficacy of Salidroside is attributed to its multifaceted mechanisms of action. In the context of neuroprotection, Sal has been shown to significantly reduce infarct size, prevent cerebral edema, and improve neurological function in IS. Its neuroprotective capacity is mediated through anti-oxidation, anti-inflammation, and anti-apoptosis by regulating multiple signaling pathways, including NF-κB, TNF-α, and PI3K/Akt pathway1. In the treatment of gastric ulcers, Salidroside's protective effect is linked to the inhibition of the MAPK/NF-κB pathway, which leads to the suppression of pro-inflammatory cytokines and enhancement of antioxidant activity2. For diabetic albuminuria, Salidroside alleviates the condition by inhibiting Cav-1 phosphorylation, thereby reducing albumin transcytosis across glomerular endothelial cells (GECs). This effect is associated with the modulation of AMP-activated protein kinase and Src kinase signaling pathways3.
Salidroside has been extensively studied for its neuroprotective effects in the context of ischemic stroke. It has been found to cross the blood-brain barrier (BBB), which is crucial for its therapeutic action in the central nervous system. The compound's ability to modulate key molecules and signaling pathways results in a reduction of neuronal damage and improvement in recovery post-stroke1.
In the field of gastroenterology, Salidroside has demonstrated protective activity against ethanol-induced acute gastric ulcers. By modulating the MAPK/NF-κB pathway and downstream genes such as COX-2 and 5-LOX, Salidroside reduces inflammation and oxidative stress, which are key factors in the pathogenesis of gastric ulcers2.
Salidroside's role in nephrology is highlighted by its effects on diabetic albuminuria. By targeting the transcytosis of albumin across GECs, Salidroside offers a novel approach to treating this complication of diabetes. The compound's ability to modulate intracellular signaling and mitochondrial function contributes to its therapeutic potential in reducing proteinuria associated with diabetic nephropathy3.
CAS No.: 108418-13-9
CAS No.: 13770-96-2
CAS No.: 646-83-3
CAS No.: 18953-50-9
CAS No.: 1613-31-6
CAS No.: